REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[Cl:19])[C:9](Cl)([Cl:11])[Cl:10].[Cl-].C[NH+](C)CCCCCCCCCCCCCC1C=CC=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[Cl:19])=[C:9]([Cl:10])[Cl:11] |f:1.2|
|
Name
|
solid
|
Quantity
|
990 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(C(Cl)(Cl)Cl)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
[Cl-].C[NH+](CCCCCCCCCCCCCC1=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
while intense stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was continued for 4 hours at 100°
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
After 1 hour at rest
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated off
|
Type
|
ADDITION
|
Details
|
268 kg of 50% strength sodium hydroxide were added
|
Type
|
STIRRING
|
Details
|
with stirring at 100° C. for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
with 560 kg of water and 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The organic phase was then washed 3 times with 250 kg of a 1N solution of sulfuric acid
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(=C(Cl)Cl)C1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 879 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |